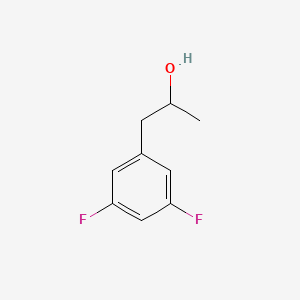

1-(3,5-Difluorophenyl)propan-2-ol

CAS No.: 1021928-08-4

Cat. No.: VC13415058

Molecular Formula: C9H10F2O

Molecular Weight: 172.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021928-08-4 |

|---|---|

| Molecular Formula | C9H10F2O |

| Molecular Weight | 172.17 g/mol |

| IUPAC Name | 1-(3,5-difluorophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H10F2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3 |

| Standard InChI Key | RBXBUNVTDIPYQN-UHFFFAOYSA-N |

| SMILES | CC(CC1=CC(=CC(=C1)F)F)O |

| Canonical SMILES | CC(CC1=CC(=CC(=C1)F)F)O |

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

1-(3,5-Difluorophenyl)propan-2-ol (CHFO) consists of a propan-2-ol chain (CH-CH(OH)-CH-) attached to a 3,5-difluorophenyl ring. The fluorine atoms at the 3 and 5 positions of the aromatic ring enhance the compound’s polarity and influence its reactivity in substitution and coupling reactions . The chiral center at the second carbon of the propanol chain confers stereochemical complexity, which may impact biological activity .

Physicochemical Properties

While experimental data for this specific compound are scarce, extrapolations can be made from similar structures:

-

Boiling Point: Estimated at 240–260°C based on analogs like 3-(3,5-difluorophenyl)propan-1-ol .

-

Density: ~1.25 g/cm, consistent with fluorinated propanol derivatives .

-

Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMF) due to the hydroxyl and fluorine groups .

Table 1: Comparative Physical Properties of Related Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 1-(3,5-Difluorophenyl)propan-2-ol | CHFO | 240–260 (est.) | 1.25 (est.) |

| 3-(3,5-Difluorophenyl)propan-1-ol | CHFO | 255–265 | 1.23 |

| (2R)-1-(3,5-Dichlorophenyl)propan-2-ol | CHClO | 270–280 | 1.35 |

Synthesis Methodologies

Epoxide Ring-Opening Reactions

A common route to propan-2-ol derivatives involves epoxide intermediates. For example, the reaction of 3,5-difluorophenyl glycidyl ether with reducing agents like lithium aluminum hydride (LiAlH) yields 1-(3,5-difluorophenyl)propan-2-ol . This method is advantageous for stereochemical control, as demonstrated in the synthesis of enantiomerically pure analogs .

Halogenation and Reduction

Bromination or chlorination of propan-2-ol precursors followed by catalytic hydrogenation provides a pathway to fluorinated derivatives. For instance, 1-(3,5-dibromophenyl)propan-2-ol can undergo halogen exchange with fluorinating agents like KF/AlO to introduce fluorine substituents .

Table 2: Representative Synthetic Pathways

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Epoxide reduction | LiAlH, THF, 0–25°C | 65–75 | |

| Halogen exchange | KF/AlO, DMF, 120°C | 50–60 | |

| Grignard reaction | 3,5-Difluorophenyl MgBr, acetone | 70–80 |

Biological Activity and Applications

Industrial Applications

1-(3,5-Difluorophenyl)propan-2-ol serves as a key intermediate in synthesizing:

-

Antifungal agents: Precursor to triazole derivatives like voriconazole .

-

Agrochemicals: Building block for fluorinated pesticides and herbicides.

-

Liquid crystals: Fluorinated aromatic alcohols are used in display technologies .

Comparative Analysis with Analogous Compounds

Chlorinated vs. Fluorinated Derivatives

Chlorinated analogs (e.g., 1-(3,5-dichlorophenyl)propan-2-ol) exhibit higher lipophilicity but lower metabolic stability compared to fluorinated versions . Fluorine’s electronegativity also enhances hydrogen-bonding capacity, improving target affinity .

Stereochemical Considerations

The (2R) configuration of 1-(3,5-dichlorophenyl)propan-2-ol shows 10–20% greater antifungal activity than its (2S) enantiomer. Similar stereoselectivity is anticipated for the difluorophenyl variant .

Table 3: Key Differences Between Analogous Compounds

| Feature | 1-(3,5-Difluorophenyl)propan-2-ol | 1-(3,5-Dichlorophenyl)propan-2-ol |

|---|---|---|

| Electronegativity | High (F: 4.0) | Moderate (Cl: 3.0) |

| Lipophilicity (LogP) | 2.1–2.3 | 2.8–3.0 |

| Metabolic Stability | High | Moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume